molecular formula C12H24N2O B1386646 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol CAS No. 1171988-58-1

1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol

Cat. No. B1386646
M. Wt: 212.33 g/mol
InChI Key: SBQGWCUPTFGXDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol (DMDN) is an organic compound with a unique structure and properties that have been studied extensively in recent years. This compound is a member of the bicyclic class of compounds, and has been found to have a wide range of applications in both scientific research and industry. DMDN has been used as a catalyst for the synthesis of various compounds, and has also been found to have potential applications in the fields of biochemistry and physiology.

Scientific Research Applications

1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has been found to have a wide range of applications in scientific research. It has been used as a catalyst for the synthesis of various compounds, including pharmaceuticals, pesticides, and fragrances. Furthermore, 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has been found to have potential applications in the fields of biochemistry and physiology. It has been used as an inhibitor of the enzyme monoamine oxidase, and has been shown to have anti-inflammatory and anti-tumor properties. In addition, 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has been used in the study of the effect of various drugs on the central nervous system, as well as in the study of the metabolism of various compounds.

Mechanism Of Action

The mechanism of action of 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is not yet fully understood, however it is believed to act as an inhibitor of the enzyme monoamine oxidase. This enzyme is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is believed to increase the levels of these neurotransmitters, thus having an effect on the central nervous system. In addition, 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has been found to have anti-inflammatory and anti-tumor properties, however the exact mechanism of action of these properties is not yet known.

Biochemical And Physiological Effects

1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. In addition, 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has been found to have anti-inflammatory and anti-tumor properties, as well as being able to inhibit the growth of certain types of bacteria. It has also been found to have an effect on the metabolism of various compounds, and has been used in the study of the effect of various drugs on the central nervous system.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol in laboratory experiments is its ability to act as a catalyst for the synthesis of various compounds. This makes it a useful tool for scientists in the study of the synthesis of various compounds. In addition, 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has been found to have potential applications in the fields of biochemistry and physiology, making it a useful tool in the study of these fields. However, there are some limitations to using 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol in laboratory experiments. For example, 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol is a highly reactive compound, and thus care must be taken when handling it. Furthermore, 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol has been found to have a number of biochemical and physiological effects, and thus should be used with caution when conducting experiments involving these effects.

Future Directions

There are a number of potential future directions for the study of 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. These include further research into the mechanism of action of 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, as well as its potential applications in the fields of biochemistry and physiology. In addition, further research could be conducted into the synthesis of 1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, as well as its potential use as a catalyst for the synthesis of various compounds.

properties

IUPAC Name

1,5-diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-4-11-6-13-7-12(5-2,10(11)15)9-14(3)8-11/h10,13,15H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQGWCUPTFGXDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CNCC(C1O)(CN(C2)C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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